molecular formula C20H18ClNO4 B12205127 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12205127
M. Wt: 371.8 g/mol
InChI Key: BLLURIYSLNXMBQ-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a chlorophenyl group and an oxoethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the benzoxazepine ring is treated with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Oxoethyl Group: The final step involves the introduction of the oxoethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with an appropriate oxoethylating agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), acidic or basic catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated or arylated compounds.

Scientific Research Applications

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-bromophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
  • 4-[2-(4-fluorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
  • 4-[2-(4-methylphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione

Uniqueness

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity, stability, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C20H18ClNO4/c1-12(2)18-20(25)22(11-16(23)13-7-9-14(21)10-8-13)19(24)15-5-3-4-6-17(15)26-18/h3-10,12,18H,11H2,1-2H3

InChI Key

BLLURIYSLNXMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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